1-(2-FLUOROBENZOYL)-4-METHANESULFONYLPIPERIDINE
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Overview
Description
1-(2-Fluorobenzoyl)-4-methanesulfonylpiperidine is a synthetic organic compound that features a piperidine ring substituted with a 2-fluorobenzoyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-4-methanesulfonylpiperidine typically involves the following steps:
Formation of 2-fluorobenzoyl chloride: This can be achieved by reacting 2-fluorobenzoic acid with thionyl chloride.
Nucleophilic substitution: The 2-fluorobenzoyl chloride is then reacted with piperidine to form 1-(2-fluorobenzoyl)piperidine.
Sulfonylation: Finally, the 1-(2-fluorobenzoyl)piperidine is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzoyl)-4-methanesulfonylpiperidine can undergo various chemical reactions, including:
Electrophilic aromatic substitution: The fluorobenzoyl group can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic substitution: The methanesulfonyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic aromatic substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and bases such as sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-(2-Fluorobenzoyl)-4-methanesulfonylpiperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including their metabolism and toxicity.
Industrial Applications: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-4-methanesulfonylpiperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorobenzoyl group can enhance the compound’s binding affinity and selectivity, while the methanesulfonyl group can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorobenzoyl)piperidine: Lacks the methanesulfonyl group, which may affect its reactivity and biological activity.
1-(2-Chlorobenzoyl)-4-methanesulfonylpiperidine: Similar structure but with a chlorine atom instead of fluorine, which can influence its electronic properties and reactivity.
1-(2-Fluorobenzoyl)-4-tosylpiperidine: Contains a tosyl group instead of a methanesulfonyl group, which can affect its solubility and reactivity.
Uniqueness
1-(2-Fluorobenzoyl)-4-methanesulfonylpiperidine is unique due to the presence of both the fluorobenzoyl and methanesulfonyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-fluorophenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-19(17,18)10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKIQDXHBRYZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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